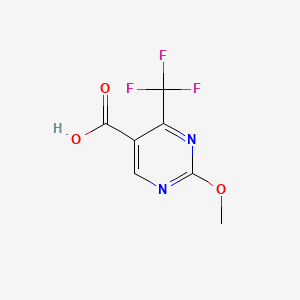

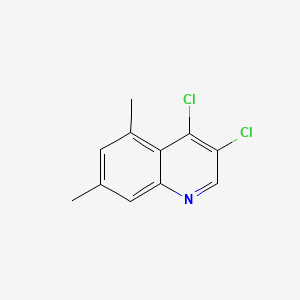

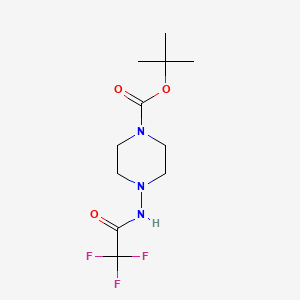

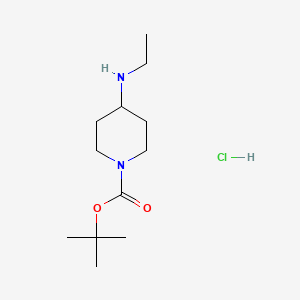

4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is also known as Prucalopride . It is a selective 5-hydroxytryptamine receptor 4 agonist and is used to treat chronic idiopathic constipation .

Synthesis Analysis

Prucalopride succinate and desmethyl prucalopride were used in the synthesis of [11C]prucalopride . The synthesis was performed from [11C]methyl triflate and desmethyl prucalopride .Molecular Structure Analysis

The molecular formula of this compound is C18H26ClN3O3 . The InChI string is InChI=1S/C18H26ClN3O3.H2O4S/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;1-5(2,3)4/h11-12H,2-10,20H2,1H3,(H,21,23);(H2,1,2,3,4) .Chemical Reactions Analysis

Prucalopride enhances the peristaltic reflex and propulsive motor patterns in the gastrointestinal tract via 5-HT4 receptor activation . It facilitates the release of neurotransmitters, depending on the location of the 5-HT4 receptor .Physical And Chemical Properties Analysis

The molecular weight of this compound is 367.9 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 9 . The rotatable bond count is 6 . The exact mass is 465.1336491 g/mol .Scientific Research Applications

Antimicrobial Activity

Several studies focus on the synthesis and evaluation of compounds with similar structures for their antimicrobial properties. For instance, new pyridine derivatives have been synthesized and tested for their activity against bacteria and fungi, showing variable and modest effectiveness (Patel, Agravat, & Shaikh, 2011). This suggests potential for compounds like 4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide in antimicrobial research.

Prokinetic Agents

Research into Cinitapride and its derivatives, which share a structural resemblance to the compound of interest, has revealed their potential as prokinetic agents. These compounds have been studied for their anti-ulcerative activity, indicating a promising application for similar compounds in gastrointestinal motility enhancement (Srinivasulu, Reddy, Hegde, & Chakrabart, 2005).

Cancer Research

Compounds structurally related to 4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide have been explored for their potential as cancer therapeutics. For example, research into benzamide derivatives as selective serotonin 4 receptor agonists discusses their effect on gastrointestinal motility, hinting at broader therapeutic applications, including potential anti-cancer properties (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Drug Discovery and Development

The synthesis and pharmacological evaluation of heterocyclic carboxamides, including compounds with similar structural frameworks, highlight their potential as antipsychotic agents. These studies reveal the importance of structural analogs in developing new therapeutics for psychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996).

Mechanism of Action

Target of Action

The compound, also known as Prucalopride , primarily targets the 5-HT4 receptors . These receptors are a type of serotonin receptor that plays a crucial role in the contraction of smooth muscles, particularly in the gastrointestinal tract .

Mode of Action

Prucalopride acts as a selective, high affinity 5-HT4 receptor agonist . This means it binds to these receptors and activates them, mimicking the action of serotonin . The activation of these receptors stimulates the peristaltic reflex and intestinal secretion, as well as inhibits visceral sensitivity .

Biochemical Pathways

The activation of the 5-HT4 receptors by Prucalopride triggers a cascade of biochemical reactions that lead to the contraction of smooth muscles in the gastrointestinal tract . This helps to improve bowel movements and alleviate symptoms of chronic constipation .

Pharmacokinetics

It’s important to note that the pharmacokinetics can be influenced by factors such as the patient’s age, renal function, and hepatic function .

Result of Action

The primary result of Prucalopride’s action is the normalization of bowel movements . By stimulating the 5-HT4 receptors, it enhances gut motility, thereby relieving symptoms of chronic constipation . This leads to improvements in stool frequency and consistency, reduced straining, and decreased bloating .

Action Environment

The action, efficacy, and stability of Prucalopride can be influenced by various environmental factors. Factors such as the patient’s renal function can impact the drug’s pharmacokinetics . It’s also worth noting that the compound should be stored at 2-8°C .

Future Directions

Prucalopride has been approved for medical use in several countries for the treatment of chronic idiopathic constipation . Further investigation of [11C]prucalopride for imaging the active state of 5-HT4-R is worthwhile, in view of the therapeutic applications of 5-HT4 agonists for treatment of gastrointestinal motility disorders .

properties

IUPAC Name |

4-amino-5-chloro-N-piperidin-4-yl-2,3-dihydro-1-benzofuran-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O2/c15-11-7-10(13-9(12(11)16)3-6-20-13)14(19)18-8-1-4-17-5-2-8/h7-8,17H,1-6,16H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFCANNJTSJXLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

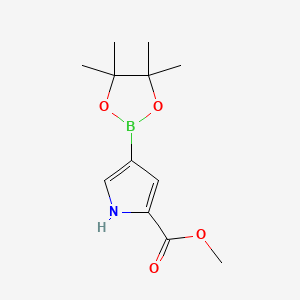

![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B599038.png)

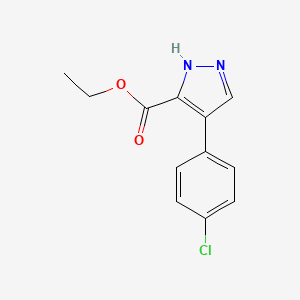

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B599039.png)